molecular formula C6H10F2O B1434806 1-(3,3-Difluorocyclobutyl)ethan-1-ol CAS No. 1784303-38-3

1-(3,3-Difluorocyclobutyl)ethan-1-ol

Cat. No. B1434806
CAS RN: 1784303-38-3
M. Wt: 136.14 g/mol
InChI Key: MOJVSYLIEDZMHB-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutyl)ethan-1-ol is a chemical compound with the CAS Number: 1784303-38-3. It has a molecular weight of 136.14 and its IUPAC name is 1-(3,3-difluorocyclobutyl)ethan-1-ol .


Molecular Structure Analysis

The InChI code for 1-(3,3-Difluorocyclobutyl)ethan-1-ol is 1S/C6H10F2O/c1-4(9)5-2-6(7,8)3-5/h4-5,9H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Synthesis of Building Blocks : The compound 1-(3,3-Difluorocyclobutyl)ethan-1-ol is used in the synthesis of various building blocks. For example, Ryabukhin et al. (2018) describe the synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone, which are significant for chemical synthesis and applications in medicinal chemistry (Ryabukhin et al., 2018).

  • Novel Synthesis Processes : This chemical is also pivotal in novel synthesis methods. For instance, Zhang et al. (2007) utilized a palladium-catalyzed cyclization-isomerization process involving 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, a process where similar compounds play a critical role (Zhang et al., 2007).

  • Metal-Free Cycloaddition Reactions : Alcaide et al. (2015) demonstrated the use of 1-(3,3-Difluorocyclobutyl)ethan-1-ol in metal-free [2+2] cycloaddition reactions. This approach is noteworthy for its mild and facile conditions, which do not require irradiation or heating (Alcaide et al., 2015).

  • Polycyclic Ring System Construction : Someswarao et al. (2018) used a related compound in the stereoselective construction of fused polycyclic ring systems, which is a vital process in the synthesis of many natural products (Someswarao et al., 2018).

  • Preparation of Fluorine-Containing Epoxides : Shimizu et al. (1996) conducted a study on the preparation of fluorine-containing epoxides using similar compounds, demonstrating the importance of these compounds in synthesizing biologically active molecules (Shimizu et al., 1996).

  • Gem-Difluorocyclobutane Synthesis : Lin et al. (2021) reported on the synthesis of gem-difluorocyclobutanes, a process where 1-(3,3-Difluorocyclobutyl)ethan-1-ol and related compounds play a critical role. These structures are valuable in medicinal chemistry (Lin et al., 2021).

Safety and Hazards

The safety information available indicates that 1-(3,3-Difluorocyclobutyl)ethan-1-ol has some hazards associated with it. The GHS pictograms indicate a signal word of warning. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

1-(3,3-difluorocyclobutyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-4(9)5-2-6(7,8)3-5/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJVSYLIEDZMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Difluorocyclobutyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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